molecular formula C26H32N4O3 B2444906 N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-72-6

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2444906
CAS No.: 892283-72-6
M. Wt: 448.567
InChI Key: MXHSRDALTIENSG-UHFFFAOYSA-N
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Description

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
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Mechanism of Action

Mode of Action

These interactions could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the structural features of smr000130331, it is plausible that it may interact with pathways involving indole derivatives, piperidine derivatives, or benzimidazole molecules, all of which have diverse biological activities .

Action Environment

The action, efficacy, and stability of SMR000130331 could be influenced by various environmental factors. These factors could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific cellular context. Understanding these influences is crucial for predicting the compound’s behavior in a biological system .

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHSRDALTIENSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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